

Application Notes and Protocols for Bioluminescence Imaging of *Candida* Infection in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Candidone*
Cat. No.: B3334416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] Traditional methods for studying the pathogenesis of *C. albicans* and evaluating the efficacy of antifungal therapies in animal models rely on determining the fungal burden in tissues by counting colony-forming units (CFU). This approach is terminal, labor-intensive, and provides only a snapshot in time, requiring large numbers of animals to generate statistically significant data.[3][4]

Bioluminescence imaging (BLI) offers a powerful, non-invasive alternative for the real-time, longitudinal monitoring of fungal infections in living animals.[4][5] By using genetically engineered *C. albicans* strains that express a luciferase enzyme, the spatial and temporal progression of an infection can be visualized and quantified.[6][7] This technology significantly reduces the number of animals required for studies and allows for a more dynamic understanding of host-pathogen interactions and the effects of therapeutic interventions.[7][8] These application notes provide detailed protocols for establishing various murine models of *C. albicans* infection and their subsequent analysis using BLI.

Principle of Bioluminescence Imaging in Fungal Infections

Bioluminescence imaging is based on the detection of light produced by a luciferase-catalyzed reaction.^[5] In the context of fungal infection models, a *Candida* strain is engineered to stably express a luciferase gene. When the corresponding substrate is administered to the infected animal, the luciferase enzyme catalyzes its oxidation, resulting in the emission of photons.^[5] This light can then be captured and quantified by a sensitive charged-coupled device (CCD) camera. The intensity of the bioluminescent signal is directly proportional to the number of viable fungal cells, allowing for the quantification of fungal burden.^[3]

Several luciferase reporter systems have been adapted for use in *C. albicans*, each with its own advantages and disadvantages. The choice of luciferase can impact the sensitivity of detection in different types of infections.^{[1][9]}

Data Presentation: Quantitative Summary

Table 1: Comparison of Luciferase Reporters for *C. albicans* Imaging

Luciferase Reporter	Substrate	Emission Peak	Advantages	Disadvantages	Primary Applications
Firefly Luciferase (Fluc)	D-Luciferin	~560 nm	Good photon emission in the yellow-green spectrum. ^[9] Codon-optimized versions show good correlation with CFU in systemic infections. ^[3]	Requires ATP, so only reflects metabolically active cells. ^[9] Light can be absorbed by tissues. ^[5]	Systemic infections. ^[3] ^[7]
Gaussia Luciferase (Gluc)	Coelenterazine	~480 nm	ATP-independent reaction. ^[9] Can be secreted or anchored for easy substrate access. ^[6]	Blue light emission is strongly absorbed by hemoglobin, limiting deep tissue imaging. ^[5] Coelenterazine can produce background luminescence. ^[1]	Superficial and mucosal infections (oropharyngeal, vaginal, subcutaneous). ^{[6][10][11]}
Red-Shifted Firefly Luciferase (Mut2)	D-Luciferin	600-700 nm	Red-shifted light has better tissue penetration, increasing sensitivity for	Requires ATP. ^[9]	Systemic and deep-seated infections. ^[1] ^[9]

deep-seated infections.^[1]
[9] Improved thermostabilit
y.^[1]

Table 2: Correlation Between Bioluminescence and Fungal Burden (CFU)

Infection Model	Luciferase Used	Correlation (BLI vs. CFU)	Key Findings	Reference
Systemic Candidiasis	Codon-optimized Firefly Luciferase	High correlation (Spearman correlation 0.91-0.92, P < 0.0001)	BLI accurately quantifies renal fungal burden in vivo.	[3]
Systemic Candidiasis	Red-Shifted Firefly Luciferase (Mut2)	Fungal loads could be correlated to the intensity of emitted light.	Increased sensitivity compared to unmodified firefly luciferase.	[1][9]
Oropharyngeal Candidiasis	Gaussia Luciferase (gLUC59)	BLI was found to be more reliable than CFU counts in detecting early infection.	BLI is a valid method to monitor and quantify oropharyngeal candidiasis.	[12]
Vaginal Candidiasis	Firefly Luciferase	Fungal loads determined by plating vaginal lavages showed a similar pattern to the bioluminescent signals.	BLI can detect fungal infections for over 30 days.	[7]

Experimental Protocols

Protocol 1: Preparation of Bioluminescent *Candida albicans*

This protocol describes the general steps for creating a bioluminescent *C. albicans* strain. The specific plasmid and transformation method may vary. A common approach is to use a plasmid that integrates into the *C. albicans* genome for stable expression of the luciferase gene under the control of a strong constitutive promoter like ACT1 or TEF1.[3][6]

- **Plasmid Construction:** A plasmid is constructed containing the luciferase gene (e.g., codon-optimized firefly luciferase or *Gaussia* luciferase) fused to a selectable marker.[6]
- **Transformation:** The plasmid is linearized and transformed into the desired *C. albicans* strain using standard protocols, such as the lithium acetate method.
- **Selection and Verification:** Transformants are selected on appropriate media. Successful integration and expression of the luciferase gene are confirmed by PCR and an in vitro luciferase assay.
- **Culture Preparation for Infection:**
 - Streak the engineered *C. albicans* strain onto a YPD agar plate and incubate overnight at 37°C.[11]
 - Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
 - Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
 - Determine the cell concentration using a hemocytometer and adjust to the desired concentration for infection.[13]

Protocol 2: Mouse Model of Oropharyngeal Candidiasis (OPC)

This model is used to study mucosal infections of the oral cavity.[10][14]

- Immunosuppression: To establish a persistent infection, mice (e.g., BALB/c) are typically immunosuppressed. Administer cortisone acetate (225 mg/kg) subcutaneously on days -1, 1, and 3 relative to infection.[10][14]
- Infection:
 - Anesthetize the mice (e.g., with isoflurane).
 - Inoculate the mice by placing a cotton swab saturated with the *C. albicans* suspension (e.g., 1×10^6 cells/ml) sublingually for 75 minutes.[10][14]
- Bioluminescence Imaging:
 - At desired time points post-infection, anesthetize the mice.
 - Administer the luciferase substrate. For *Gaussia* luciferase, apply 10 μ l of coelenterazine (0.5 mg/ml) sublingually.[14]
 - Immediately acquire images using an *in vivo* imaging system (e.g., IVIS).[14]
 - Quantify the photon flux from a defined region of interest (ROI) over the oral cavity using the accompanying software.[14]

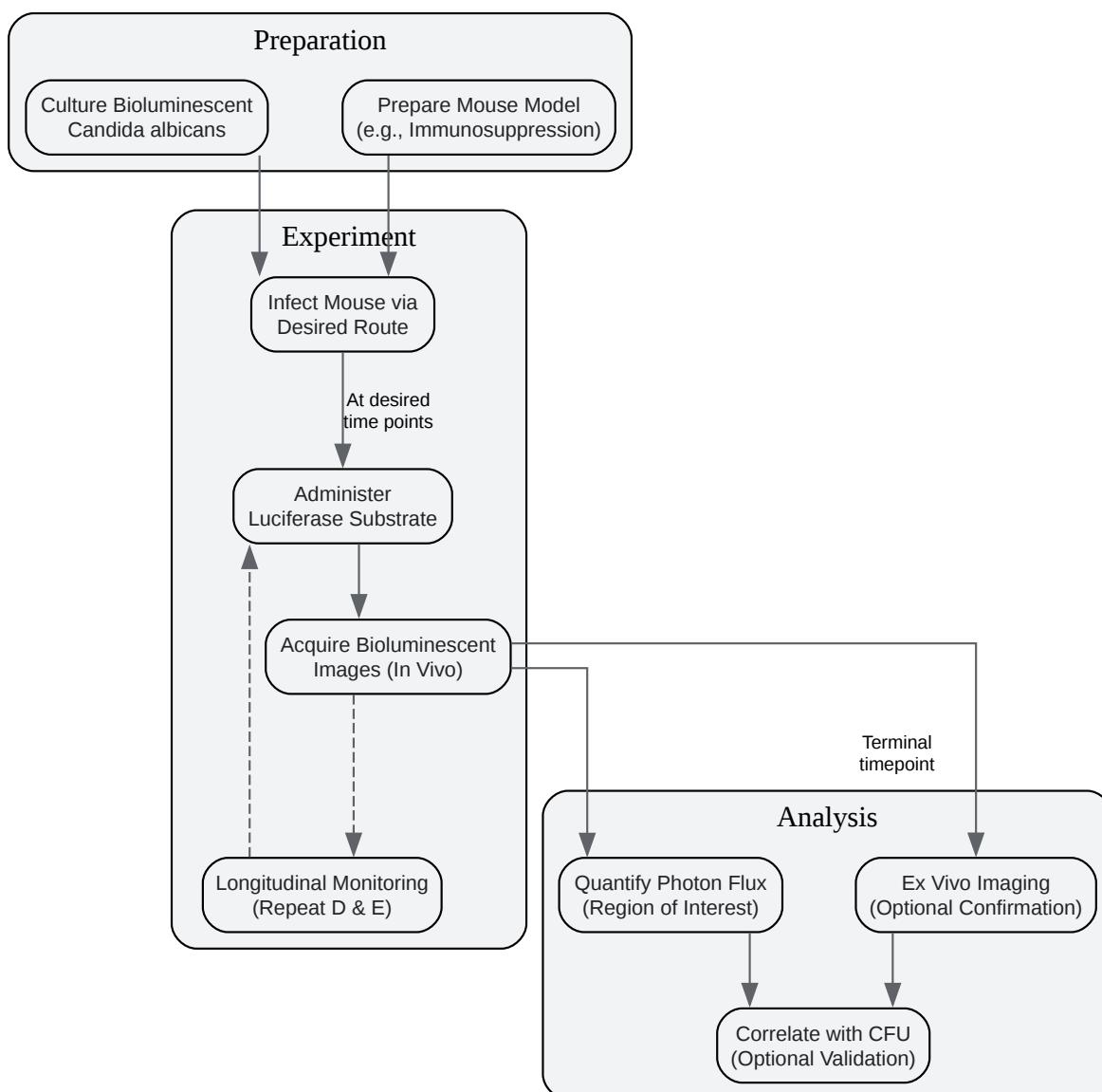
Protocol 3: Mouse Model of Systemic Candidiasis

This model mimics disseminated infections, with the kidneys being the primary target organs.[3] [15]

- Infection:
 - Warm the mice to dilate the lateral tail vein.
 - Inject 100 μ l of the *C. albicans* suspension (e.g., 2.5×10^5 cells/ml) into the lateral tail vein. This results in an inoculum of approximately 2.5×10^4 cfu/g body weight.[3]
- Bioluminescence Imaging:
 - At desired time points, anesthetize the mice.

- For firefly luciferase, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
- Wait 10-15 minutes for substrate distribution.
- Acquire dorsal and ventral images.
- Quantify the bioluminescent signal from ROIs placed over the kidneys.[\[3\]](#)
- Ex Vivo Imaging:
 - To confirm the location of the infection, euthanize the mice immediately after the final in vivo scan.
 - Excise the kidneys and other organs of interest and arrange them in a petri dish.
 - Acquire a final bioluminescent image of the excised organs.[\[3\]](#)[\[10\]](#)

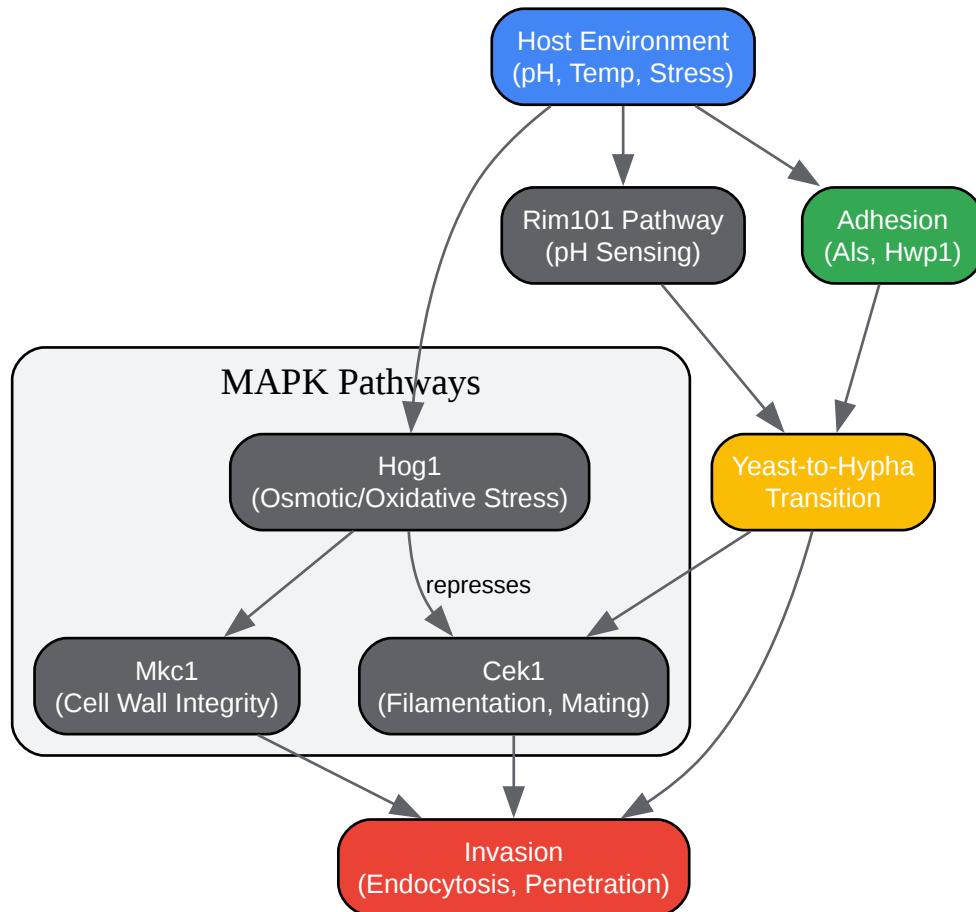
Protocol 4: Mouse Model of Vaginal Candidiasis


This model requires the induction of a pseudo-estrus state to allow for sustained infection.[\[7\]](#)
[\[16\]](#)

- Hormone Treatment:
 - Administer estradiol valerate (0.1-0.5 mg) subcutaneously 3-6 days prior to infection to induce a state of pseudoestrus.[\[16\]](#) Repeat weekly.[\[16\]](#)
- Infection:
 - Gently inoculate 20 µl of the C. albicans suspension (e.g., 2×10^7 cells) into the vaginal lumen using a micropipettor.[\[16\]](#)[\[17\]](#)
- Bioluminescence Imaging:
 - Anesthetize the mice.
 - For Gaussia luciferase, administer 10 µl of coelenterazine (0.5 mg/ml) intravaginally.[\[17\]](#)
For firefly luciferase, lavage the vagina with a solution containing luciferin.[\[6\]](#)

- Acquire images and quantify the signal from an ROI over the vaginal area.[17]

Visualizations: Workflows and Pathways


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for bioluminescence imaging of *Candida* infection.

***Candida albicans* Pathogenesis Signaling**

[Click to download full resolution via product page](#)

Caption: Key signaling pathways in *C. albicans* pathogenesis.

Conclusion

Bioluminescence imaging is a robust and sensitive method for studying *C. albicans* infections in mice.^[18] It provides a non-invasive means to longitudinally monitor disease progression and the efficacy of antifungal agents, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.^[19] The protocols and data presented here offer a comprehensive guide for researchers to establish and utilize BLI in their studies of *Candida* pathogenesis and drug development. The choice of infection model and luciferase reporter should be tailored to the specific research question to achieve optimal results.^{[1][5]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Red-Shifted Firefly Luciferase Optimized for *Candida albicans* In vivo Bioluminescence Imaging [frontiersin.org]
- 2. Frontiers | Modulating Host Signaling Pathways to Promote Resistance to Infection by *Candida albicans* [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Bioluminescence Imaging, a Powerful Tool to Assess Fungal Burden in Live Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illuminating Fungal Infections with Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multifunctional, Synthetic *Gaussia princeps* Luciferase Reporter for Live Imaging of *Candida albicans* Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing fungal infections in living mice using bioluminescent pathogenic *Candida albicans* strains transformed with the firefly luciferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Red-Shifted Firefly Luciferase Optimized for *Candida albicans* In vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel bioluminescence mouse model for monitoring oropharyngeal candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. *Candida albicans* Biofilm Development on Medically-relevant Foreign Bodies in a Mouse Subcutaneous Model Followed by Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison between bioluminescence imaging technique and CFU count for the study of oropharyngeal candidiasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. *Candida albicans* Biofilm Formation in an In Vivo Mouse Model [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. *Candida albicans* pathogenicity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Powerful and Real-Time Quantification of Antifungal Efficacy against Triazole-Resistant and -Susceptible *Aspergillus fumigatus* Infections in *Galleria mellonella* by Longitudinal Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Bioluminescence Imaging of *Candida* Infection in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3334416#bioluminescence-imaging-of-candida-infection-in-mice>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com